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Methodology for Assessing Antioxidant
Capacity: DPPH and ABTS Assays

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for two of the
most common and robust methods used to determine the antioxidant capacity of various
compounds: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-
ethylbenzothiazoline-6-sulfonic acid)) assays. These electron transfer-based assays are
fundamental tools in drug discovery, food science, and antioxidant research, offering simple,
rapid, and cost-effective means to screen and characterize the free-radical scavenging ability of
chemical compounds.[1][2][3]

The choice between the DPPH and ABTS assay can depend on the nature of the antioxidant
compound being studied and the solvent system.[4][5] The DPPH radical is soluble only in
organic media, making it suitable for lipophilic antioxidants, whereas the ABTS radical cation is
soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic
and lipophilic compounds.
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DPPH Radical Scavenging Assay
Principle and Mechanism

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an
electron to the stable DPPH free radical. The DPPH radical is a stable, deep violet-colored free
radical due to the delocalization of its spare electron. When a solution of DPPH is mixed with a
substance that can donate a hydrogen atom, the DPPH is reduced to its non-radical form,
diphenylpicrylhydrazine. This reduction results in a color change from deep violet to a pale
yellow, which is measured spectrophotometrically at approximately 517 nm. The decrease in
absorbance is directly proportional to the radical-scavenging activity of the antioxidant.

The reaction mechanism can be summarized as follows:

o HAT (Hydrogen Atom Transfer): The antioxidant (A-H) donates a hydrogen atom to the
DPPH radical.

o SET (Single Electron Transfer): The antioxidant donates an electron, followed by a proton
transfer.

Data Presentation

The antioxidant capacity in the DPPH assay is typically expressed as the IC50 value or as
Trolox Equivalent Antioxidant Capacity (TEAC).

» IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to
scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant

activity.

o TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of a compound is
compared to that of Trolox, a water-soluble vitamin E analog. The results are expressed as
pumol of Trolox equivalents per gram of the compound.

Table 1: Example Data for DPPH Radical Scavenging Activity
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Compound IC50 (pg/mL) TEAC (pmol TEIg)
Ascorbic Acid 8.5 11
Quercetin 4.2 2.3
Gallic Acid 2.1 4.5
Test Compound X 15.3 0.6

Experimental Protocol

1.3.1. Reagents and Materials

o DPPH (2,2-diphenyl-1-picrylhydrazyl)

e Methanol or Ethanol (spectrophotometric grade)
¢ Antioxidant standard (e.g., Trolox, Ascorbic acid)
e Test compound

e 96-well microplate or spectrophotometer cuvettes
e Microplate reader or UV-Vis spectrophotometer
1.3.2. Preparation of Solutions

o DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or
ethanol. Store this solution in a dark bottle at 4°C.

o Standard Solution (e.g., Trolox): Prepare a stock solution of Trolox (e.g., 1 mM) in methanol.
From this stock, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 uM).

o Test Compound Solutions: Prepare a series of dilutions of the test compound in a suitable

solvent.

1.3.3. Assay Procedure
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Pipette 100 pL of the DPPH working solution into each well of a 96-well microplate.

Add 100 pL of the different concentrations of the standard or test compound to the wells.

For the blank (control), add 100 pL of the solvent (e.g., methanol) instead of the sample.

Shake the plate and incubate it in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

1.3.4. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:

e A_control is the absorbance of the control (DPPH solution without sample).

e A _sample is the absorbance of the DPPH solution with the sample.

The IC50 value can be determined by plotting the percentage of scavenging activity against the
concentration of the sample.

Visualizations
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Assay Procedure Data Analysis
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© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow for the DPPH antioxidant assay.
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Caption: Simplified reaction mechanism of the DPPH assay.

ABTS Radical Cation Decolorization Assay
Principle and Mechanism

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical
cation (ABTSe+). The ABTSe+ is generated by the oxidation of ABTS with potassium persulfate.
The resulting ABTSe+ solution is a blue-green chromophore that absorbs light at 734 nm. In the
presence of an antioxidant that can donate an electron, the ABTSe+ is reduced back to its
colorless neutral form. The extent of decolorization, measured as the decrease in absorbance
at 734 nm, is proportional to the antioxidant's concentration and its radical-scavenging capacity.

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Data Presentation

Similar to the DPPH assay, the results of the ABTS assay are typically expressed as IC50 or
TEAC values.

Table 2: Example Data for ABTS Radical Scavenging Activity
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Compound IC50 (pg/mL) TEAC (pmol TEIg)
Ascorbic Acid 6.8 1.25

Quercetin 35 2.8

Gallic Acid 18 5.1

Test Compound Y 12.5 0.75

Experimental Protocol

2.3.1. Reagents and Materials

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
o Potassium persulfate (K2S20s)

¢ Phosphate-buffered saline (PBS) or ethanol

o Antioxidant standard (e.g., Trolox)

e Test compound

e 96-well microplate or spectrophotometer cuvettes

o Microplate reader or UV-Vis spectrophotometer

2.3.2. Preparation of Solutions

e ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

e Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL
of water.

e ABTSe+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate
solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-
16 hours before use. This will generate the ABTSe+ radical.
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o ABTSe+ Working Solution: Before the assay, dilute the ABTSe+ radical cation solution with
PBS or ethanol to an absorbance of 0.70 + 0.02 at 734 nm.

o Standard and Test Compound Solutions: Prepare serial dilutions of the standard and test
compounds as described for the DPPH assay.

2.3.3. Assay Procedure

Pipette 190 pL of the ABTSe+ working solution into each well of a 96-well microplate.

Add 10 pL of the different concentrations of the standard or test compound to the wells.

For the blank (control), add 10 pL of the solvent.

Incubate the plate at room temperature for 6 minutes.

Measure the absorbance at 734 nm.

2.3.4. Calculation of Radical Scavenging Activity

The percentage of ABTSe+ scavenging activity is calculated using the same formula as for the
DPPH assay. The IC50 value is determined by plotting the percentage of scavenging activity
against the sample concentration.

Visualizations
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Caption: Experimental workflow for the ABTS antioxidant assay.
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Caption: Simplified reaction mechanism of the ABTS assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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